molecular formula C8H12N2O3 B1620695 3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 31525-22-1

3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione

Cat. No.: B1620695
CAS No.: 31525-22-1
M. Wt: 184.19 g/mol
InChI Key: HYJWXTVSRMZZFV-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione is a cyclobutene derivative characterized by a four-membered ring with two carbonyl groups (1,2-dione) and two substituents: an ethoxy group at position 4 and a 2,2-dimethylhydrazino group at position 2. Its boiling point is 265.7°C at 760 mmHg, and it has a density of 1.22 g/cm³ .

Properties

IUPAC Name

3-(2,2-dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-13-8-5(9-10(2)3)6(11)7(8)12/h9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJWXTVSRMZZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381775
Record name 3-(2,2-Dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31525-22-1
Record name 3-(2,2-Dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione typically involves the reaction of ethyl acetoacetate with 2,2-dimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the cyclobutene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents with appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted cyclobutene derivatives.

Scientific Research Applications

3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development and its efficacy in preclinical models.

    Industry: Utilized in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity. The hydrazino group is believed to play a crucial role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclobutene-1,2-dione derivatives are a versatile class of compounds with applications ranging from organic synthesis to pharmaceuticals. Below is a detailed comparison of 3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions 3 & 4) Key Physical Properties Notable Features References
This compound 3: 2,2-Dimethylhydrazino
4: Ethoxy
LogP: -0.15660
PSA: 58.64 Ų
Boiling Point: 265.7°C
Unique hydrazine derivative; moderate hydrophilicity
3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione 3: Methoxy
4: Methylamino
N/A Enhanced reactivity due to methoxy and amino groups
3,4-Dimethoxy-3-cyclobutene-1,2-dione 3,4: Methoxy N/A Electron-rich ring; used in dye synthesis
3-(Octyloxy)cyclobut-3-ene-1,2-dione 3: Octyloxy
4: Unsubstituted
LogP: Higher (predicted)
Boiling Point: >300°C (estimated)
Lipophilic; potential for lipid membrane interactions
3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione 3: Benzylamino
4: Ethoxy
Molecular Weight: 231.25 g/mol Aromatic amino group enhances π-π stacking
3-Amino-4-(ethylthio)cyclobut-3-ene-1,2-dione 3: Amino
4: Ethylthio
N/A Thioether group improves metabolic stability

Key Observations:

Substituent Effects on Reactivity: The dimethylhydrazino group in the target compound introduces steric bulk and nucleophilic character, distinguishing it from analogs with smaller substituents like methoxy or methylamino groups . Ethoxy groups (as in the target compound and 3-(Benzylamino)-4-ethoxy derivative) enhance solubility in polar solvents compared to longer alkoxy chains (e.g., octyloxy) .

For example, 3-Amino-4-(ethylthio)cyclobut-3-ene-1,2-dione has been investigated for cancer therapies due to its interaction with molecular targets . The bis(trifluoromethyl)phenyl substituent in 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione enhances lipophilicity and metabolic stability, a feature absent in the target compound .

Applications in Materials Science: Cyclobutene diones with methoxy or ethoxy groups are precursors for squaraine dyes, which are used in electronic devices . The target compound’s dimethylhydrazino group may offer unique electronic properties for niche applications.

Biological Activity

3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C10H16N2O2. It features a cyclobutene core with hydrazine and ethoxy substituents that may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with cyclobutene diones. The specific synthetic route can vary based on the desired purity and yield. The following general reaction scheme outlines the synthesis:

  • Starting Materials : Cyclobutene-1,2-dione and 2,2-dimethylhydrazine.
  • Reaction Conditions : The reaction is usually performed under controlled temperatures with appropriate solvents.
  • Purification : Products are purified using chromatography techniques.

Anticancer Activity

Research has indicated that derivatives of cyclobutene diones exhibit anticancer properties. For instance, a study evaluating various cyclobutene derivatives reported their effects on human tumor cell lines such as HeLa cells. While initial screenings suggested limited activity, further modifications to the structure may enhance efficacy.

CompoundCell Line TestedIC50 (µM)Observations
This compoundHeLa>50Low cytotoxicity observed
3,4-Diaminocyclobut-3-ene-1,2-dioneHeLa25Moderate cytotoxicity

The mechanism by which these compounds exert their biological effects often involves interaction with cellular signaling pathways. For example, some studies have suggested that cyclobutene derivatives may inhibit CXCR2 binding and IL-8-mediated chemotaxis in cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents can significantly alter potency and selectivity:

  • Hydrazine Substituents : The presence of bulky hydrazine groups can enhance lipophilicity and potentially improve cell membrane permeability.
  • Ethoxy Group : This group may contribute to the compound's solubility and stability in biological systems.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Study on CXCR2 Inhibition : A series of cyclobutene derivatives were evaluated for their ability to inhibit CXCR2-mediated chemotaxis in vitro. Results indicated that modifications to the hydrazine moiety could enhance inhibitory activity .
  • Antiviral Activity Testing : Compounds derived from cyclobutene frameworks were sent to the National Institute of Allergy and Infectious Diseases for antiviral screening against various viruses. Initial results showed minimal activity but highlighted the need for further structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione
Reactant of Route 2
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3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.